[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid
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Overview
Description
[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative with a trifluoromethyl group and a methoxy group attached to a pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, [5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities .
Biology and Medicine
Its boronic acid moiety can interact with biological targets, making it a candidate for the design of enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties contribute to the development of products with enhanced efficacy and stability .
Safety and Hazards
“[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the synthesis methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron reagent (like our compound) from boron to palladium . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
It’s known that the sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds .
Result of Action
The compound’s participation in sm cross-coupling reactions contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action of [5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyridine derivative, followed by methoxylation and subsequent borylation .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient trifluoromethylation and borylation .
Chemical Reactions Analysis
Types of Reactions
[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives and boronic acids, such as:
- 6-(Trifluoromethyl)pyridin-3-ylboronic acid
- 5-Methoxy-2-(trifluoromethyl)pyridin-3-ylboronic acid
- 4-(Trifluoromethyl)pyridin-3-ylboronic acid .
Uniqueness
What sets [5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid apart is the specific combination of the methoxy and trifluoromethyl groups on the pyridine ring, which imparts unique chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
[5-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-2-4(8(13)14)3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHMQAZBWKIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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